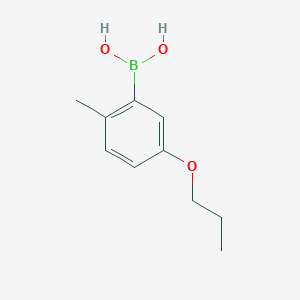

2-Methyl-5-propoxyphenylboronic acid

描述

属性

IUPAC Name |

(2-methyl-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGHFUHZRWCYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260689 | |

| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-64-2 | |

| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 5 Propoxyphenylboronic Acid

Established and Emerging Strategies for the Synthesis of Arylboronic Acids

The development of synthetic routes to arylboronic acids has evolved from classical organometallic methods to highly sophisticated catalytic processes. These advancements offer improved efficiency, functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed Direct Borylation of Aryl Halides and Triflates

The Miyaura borylation reaction is a powerful and widely used method for synthesizing arylboronates. This reaction involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). google.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in the presence of a base like potassium acetate. google.com The conditions are generally mild enough to tolerate a wide array of functional groups, including carbonyls, nitriles, and nitro groups. google.com This method is highly effective for aryl bromides, iodides, and triflates. While aryl chlorides are less reactive, the use of specialized ligands and conditions can facilitate their conversion. google.com

Iridium-Catalyzed C–H Borylation Approaches for Direct Functionalization

A significant advancement in the synthesis of arylboronic acids is the direct C–H activation and borylation of arenes, which avoids the need for pre-functionalized starting materials like aryl halides. Iridium-based catalysts have proven exceptionally effective for this transformation. epo.orgrsc.org Commercially available iridium(I) precursors, when combined with bipyridine-based ligands, can catalyze the borylation of arenes with high yields under remarkably mild conditions, sometimes even at room temperature. epo.org A common catalytic system involves [Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)di-iridium(I)dimethoxide) and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). chemicalbook.com A major challenge in C–H borylation is controlling the regioselectivity (ortho, meta, or para). rsc.org For many substrates, the reaction is governed by sterics, leading to borylation at the least hindered C–H bond. In heteroaromatic systems, borylation often occurs at a position distal to a nitrogen atom. chemicalbook.com

Regioselective Synthesis via Organometallic Intermediates (e.g., Lithiation, Grignard Reactions)

One of the most traditional yet reliable methods for preparing arylboronic acids involves a two-step sequence using organometallic intermediates. This process is inherently regioselective, as the position of the boryl group is dictated by the initial placement of a halogen on the aromatic ring. The process begins with an aryl halide (bromide or iodide) which is converted into an organometallic reagent through either a halogen-metal exchange with an organolithium reagent (like n-butyllithium) or by direct insertion of magnesium metal to form a Grignard reagent. google.com This highly reactive intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final arylboronic acid. This method's robustness and high yields make it a staple in both laboratory and industrial settings. google.com

Photoredox-Catalyzed Borylation Methodologies

Visible-light photoredox catalysis has emerged as a powerful strategy for chemical synthesis, offering mild and environmentally friendly reaction conditions. This approach has been successfully applied to the borylation of aryl halides. In a typical system, a photocatalyst, such as fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)), absorbs visible light to reach an excited state. This excited catalyst can then engage in an electron transfer process with an aryl halide and a diboron reagent to generate an aryl radical, which ultimately leads to the formation of the arylboronate ester. These reactions are often performed at room temperature and demonstrate excellent functional group tolerance. Recent research has even explored catalyst-free methods where a halogen-bonding complex between an aryl halide and a phenol (B47542) derivative acts as an electron donor-acceptor complex, facilitating the reaction under blue light irradiation.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has become an established technology that offers significant advantages over traditional batch synthesis, especially for reactions that are hazardous or difficult to scale up. These benefits include superior heat and mass transfer, enhanced safety, and improved process control. The synthesis of boronic acids, particularly via organolithium intermediates which can be highly exothermic and require cryogenic temperatures in batch, has greatly benefited from flow technology. google.com Simple flow setups allow for the rapid mixing of reagents at controlled temperatures, enabling reactions to be completed in seconds with remarkable throughput (e.g., grams per hour). google.com This technology not only mitigates safety risks but also allows for the seamless integration of synthesis with in-line analysis and purification, streamlining the entire production process.

Table 1: Comparison of Modern Synthetic Strategies for Arylboronic Acids

| Methodology | Typical Catalyst/Reagent | Starting Material | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Borylation | PdCl₂(dppf) / KOAc | Aryl Halide/Triflate | High functional group tolerance, reliable. google.com | Requires pre-functionalized starting material, catalyst cost. |

| Iridium-Catalyzed C-H Borylation | [Ir(COD)OMe]₂ / dtbpy | Arene | Atom economy, uses unactivated arenes. epo.org | Controlling regioselectivity can be difficult. rsc.org |

| Organometallic Intermediates | n-BuLi or Mg / B(OR)₃ | Aryl Halide | Excellent regioselectivity, robust and high-yielding. google.com | Limited functional group tolerance, often requires anhydrous/cryogenic conditions. |

| Photoredox Catalysis | fac-Ir(ppy)₃ / Visible Light | Aryl Halide | Extremely mild conditions (room temp), sustainable. | Requires specialized photoreactor setup. |

| Flow Chemistry | (Varies by reaction) | (Varies by reaction) | Enhanced safety, scalability, process control. | Initial setup cost, potential for clogging with solids. |

Optimized Synthesis of 2-Methyl-5-propoxyphenylboronic Acid

An optimized and regioselective synthesis of this compound can be achieved via a classical organometallic pathway starting from the commercially available precursor, 4-bromo-2-methylphenol. The strategy involves two primary transformations: Williamson ether synthesis to install the propoxy group, followed by a Grignard reaction and borylation to form the boronic acid. This route offers excellent control over the final product's structure.

The first step is the propylation of 4-bromo-2-methylphenol. The phenol is treated with a base, such as potassium carbonate, and an alkylating agent, 1-bromopropane, in a suitable solvent like acetone (B3395972) or butanone. The reaction is heated to reflux to drive the formation of the ether, yielding the key intermediate, 4-bromo-1-propoxy-2-methylbenzene .

In the second step, this aryl bromide is converted to the target boronic acid. The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. This organometallic species is then cooled and added to a solution of an electrophilic borate ester, typically triisopropyl borate, at low temperature (-78 °C). After the addition is complete, the reaction is allowed to warm to room temperature before being quenched and hydrolyzed with an aqueous acid (e.g., HCl). This workup liberates the final product, This compound .

Table 2: Proposed Reaction Scheme for this compound

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Etherification | 4-Bromo-2-methylphenol | 1) K₂CO₃, 1-Bromopropane 2) Acetone, Reflux | 4-Bromo-1-propoxy-2-methylbenzene |

| 2. Borylation | 4-Bromo-1-propoxy-2-methylbenzene | 1) Mg, THF (anhydrous) 2) Triisopropyl borate, -78 °C to RT 3) Aqueous HCl (workup) | This compound |

Precursor Selection and Rational Design for Enhanced Synthetic Efficiency

The efficient synthesis of this compound is critically dependent on the judicious selection of its precursor. A common and effective strategy for the synthesis of arylboronic acids is the borylation of an aryl halide or a related derivative. For the target compound, a logical and readily accessible precursor is 1-bromo-2-methyl-5-propoxybenzene .

The rationale for selecting this precursor is based on a retrosynthetic analysis that disconnects the carbon-boron bond, leading back to a stable and preparable aryl bromide. The synthesis of this precursor can be envisioned starting from commercially available materials such as p-cresol (B1678582). A plausible synthetic sequence involves the propylation of the hydroxyl group of p-cresol to form 4-propyltoluene, followed by bromination at the ortho-position to the methyl group. Alternatively, a route starting from 2-bromo-5-methylphenol (B88109) could involve propylation of the phenolic hydroxyl group.

Another viable synthetic approach is the lithiation-borylation of an appropriate precursor. bris.ac.uknih.govbris.ac.ukbristol.ac.uk This method involves the generation of an aryllithium species, which then reacts with a trialkyl borate to form the boronic ester, followed by hydrolysis to the boronic acid. In this case, the precursor would be an aryl halide, typically a bromide or iodide, which undergoes lithium-halogen exchange.

| Precursor | Synthetic Route | Advantages | Potential Challenges |

| 1-bromo-2-methyl-5-propoxybenzene | Palladium-catalyzed borylation | High functional group tolerance, mild reaction conditions. nih.govnih.gov | Catalyst cost and removal, potential for side reactions. |

| 1-bromo-2-methyl-5-propoxybenzene | Lithiation-borylation | High yields, rapid reaction at low temperatures. bris.ac.uknih.gov | Requires strictly anhydrous conditions, potential for ortho-metalation side reactions. |

| 2-methyl-5-propoxyaniline | Diazotization followed by borylation | Utilizes readily available anilines. | Generation of potentially unstable diazonium salts, use of stoichiometric reagents. |

Parametric Optimization of Reaction Conditions for Maximized Yield and Purity

Once a precursor and a synthetic route are chosen, the optimization of reaction parameters is paramount to maximize the yield and purity of this compound. This process involves a systematic investigation of various factors that can influence the reaction outcome.

For a palladium-catalyzed borylation of 1-bromo-2-methyl-5-propoxybenzene with a boron source like bis(pinacolato)diboron (B₂pin₂), key parameters to optimize include:

Catalyst and Ligand: The choice of the palladium catalyst and the supporting ligand is crucial. Different phosphine (B1218219) ligands can significantly affect the catalytic activity and selectivity.

Solvent: The polarity and boiling point of the solvent can impact the solubility of reagents and the reaction temperature.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete conversion without promoting side reactions or product degradation.

The following table illustrates a hypothetical optimization study for the palladium-catalyzed borylation of 1-bromo-2-methyl-5-propoxybenzene.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene (B28343) | 100 | 8 | 78 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | CsF | 1,4-Dioxane | 90 | 10 | 85 |

| 4 | PdCl₂(dppf) (3) | - | KOAc | DMSO | 110 | 6 | 72 |

| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 85 | 12 | 92 |

Similarly, for a lithiation-borylation route, critical parameters for optimization include the choice of the organolithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi), the reaction temperature for the lithium-halogen exchange, the type of borate ester used (e.g., triisopropyl borate or trimethyl borate), and the conditions for the subsequent hydrolysis.

| Entry | Organolithium Reagent | Solvent | Temp (°C) | Borate Ester | Time (h) | Yield (%) |

| 1 | n-BuLi | THF | -78 | Trimethyl borate | 2 | 80 |

| 2 | sec-BuLi | Diethyl ether | -78 | Triisopropyl borate | 1.5 | 88 |

| 3 | t-BuLi | THF/Hexane | -90 | Triisopropyl borate | 1 | 91 |

| 4 | n-BuLi | 2-MeTHF | -78 | Triisopropyl borate | 2 | 85 |

| 5 | sec-BuLi | THF | -78 | Neopentylglycolborane | 1.5 | 89 |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalyst systems with high turnover numbers, and the minimization of waste.

One of the primary considerations in green synthesis is the choice of solvent. Traditional solvents like dioxane and toluene are effective but pose environmental and health risks. The exploration of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even performing reactions in water, are highly desirable. rsc.org

Catalyst efficiency is another cornerstone of green chemistry. Developing highly active palladium catalysts that can be used at very low loadings (in parts per million) reduces the amount of heavy metal waste. Furthermore, the development of recyclable catalysts, for instance, by immobilizing the palladium on a solid support, can significantly improve the sustainability of the process.

The principles of atom economy and step economy also play a vital role. Designing synthetic routes that are shorter and generate less waste is a key objective. For example, a one-pot synthesis where multiple transformations are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

Recent advancements in synthetic methodology, such as the use of microwave-assisted synthesis, can also contribute to greener protocols by reducing reaction times and often improving yields. The use of flow chemistry can also offer advantages in terms of safety, scalability, and efficiency.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Design synthetic routes to minimize waste generation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents, such as replacing benzene (B151609) with toluene or using bio-derived solvents. |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function with minimal toxicity. |

| Safer Solvents and Auxiliaries | Utilizing solvents like 2-MeTHF or water instead of hazardous solvents like dioxane or DMF. rsc.org |

| Design for Energy Efficiency | Employing ambient temperature reactions or using microwave irradiation to reduce energy consumption. |

| Use of Renewable Feedstocks | Potentially deriving precursors from bio-based sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce the number of synthetic steps. |

| Catalysis | Using highly efficient and recyclable catalysts to minimize waste. |

| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | In-situ monitoring of the reaction to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Mechanistic Elucidation of Reactions Involving 2 Methyl 5 Propoxyphenylboronic Acid

Detailed Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds. The general catalytic cycle involves three primary steps: oxidative addition of an organic halide to a Palladium(0) species, transmetalation of the organoboron compound to the resulting Palladium(II) complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. researchgate.net The specific characteristics of the boronic acid, such as 2-Methyl-5-propoxyphenylboronic acid, play a crucial role in the efficiency and outcome of these reactions.

Transmetalation is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. nih.gov It involves the transfer of the 2-methyl-5-propoxyphenyl group from the boron atom to the palladium center. This process is typically facilitated by a base, which activates the boronic acid. Two primary mechanistic pathways are proposed for this base-assisted transmetalation. nih.govresearchgate.net

The first is the boronate pathway , where the base (e.g., hydroxide) attacks the electron-deficient boron atom of this compound. This forms a more nucleophilic tetracoordinate "ate" complex, [2-Methyl-5-propoxyphenyl-B(OH)₃]⁻, which can more readily transfer its aryl group to the palladium(II) center. nih.govresearchgate.net

The second proposed mechanism is the Pd-hydroxo pathway . In this route, the base reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to form an arylpalladium(II) hydroxide complex (Ar-Pd-OH). nih.gov This hydroxo-palladium species is more electrophilic and reacts more rapidly with the neutral boronic acid than the halide complex does with the boronate "ate" complex. nih.gov Kinetic studies suggest that for many systems, the pathway involving the Pd-OH intermediate is significantly faster and thus the more likely operative mechanism. nih.gov Low-temperature NMR studies have also identified pre-transmetalation intermediates that feature a Pd-O-B linkage, confirming the direct interaction between the palladium complex and the oxygen atoms of the boronic acid derivative before the aryl transfer occurs. organic-chemistry.org

The electronic and steric properties of this compound influence the rate of transmetalation. The electron-donating nature of the propoxy and methyl groups can enhance the nucleophilicity of the aryl ring, potentially facilitating its transfer to the palladium center.

| Pathway | Key Boron Species | Key Palladium Species | Description |

|---|---|---|---|

| Boronate Pathway | [Ar-B(OH)₃]⁻ | L₂Pd(R)X | Base activates the boronic acid to form a nucleophilic boronate, which attacks the Pd(II)-halide complex. |

| Pd-Hydroxo Pathway | Ar-B(OH)₂ | L₂Pd(R)OH | Base reacts with the Pd(II)-halide to form a more reactive Pd(II)-hydroxide complex, which is then attacked by the neutral boronic acid. nih.gov |

The ligands coordinated to the palladium center are critical in modulating the catalyst's reactivity, stability, and selectivity. beilstein-journals.org For reactions involving substrates like this compound, the choice of ligand can dramatically affect reaction rates and product yields. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. beilstein-journals.orgchemrxiv.org

Bulky ligands, such as the dialkylbiaryl phosphines developed by Buchwald and others, promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. chemrxiv.orgmdpi.com The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates oxidative addition and enhances the rate of reductive elimination. chemrxiv.org This increased reactivity allows for the use of less reactive coupling partners, such as aryl chlorides, and often enables reactions to proceed at room temperature. beilstein-journals.orgmdpi.com

Several side reactions can compete with the desired cross-coupling pathway, consuming the boronic acid reagent and reducing the yield of the target product.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting this compound into 4-propoxy-1-methylbenzene. This reaction is often catalyzed by aqueous base and is highly pH-dependent. organicreactions.orgresearchgate.net The mechanism can be complex, but it generally involves the attack of a proton source on the aryl carbon attached to the boron. The boronate form of the acid is more susceptible to this reaction. organicreactions.org The stability of arylboronic acids to protodeboronation varies greatly, with electron-rich and certain heteroaromatic boronic acids being particularly labile. researchgate.net

Homo-coupling is the dimerization of the boronic acid to produce a symmetrical biaryl (in this case, 2,2'-dimethyl-5,5'-dipropoxy-1,1'-biphenyl). This side reaction is frequently observed in Suzuki-Miyaura reactions, particularly when molecular oxygen is not rigorously excluded from the reaction mixture. nih.govwikipedia.org One proposed mechanism involves the reaction of the Pd(0) catalyst with oxygen to form a palladium-peroxo complex. nih.govnrochemistry.com This complex can then react with two molecules of the boronic acid, leading to the formation of the biaryl product. nih.gov An alternative pathway, not involving oxygen, has also been identified, proceeding through a protonolysis/second transmetalation sequence. organic-chemistry.org

| Side Reaction | Product | Typical Conditions | Mechanistic Feature |

|---|---|---|---|

| Protodeboronation | 4-Propoxy-1-methylbenzene | Aqueous base, elevated temperatures | Cleavage of the C-B bond by a proton source. organicreactions.orgresearchgate.net |

| Homo-coupling | 2,2'-Dimethyl-5,5'-dipropoxy-1,1'-biphenyl | Presence of O₂, Pd(0) catalyst | Often involves a palladium-peroxo intermediate or reaction between Pd(II) and two boronic acid molecules. nih.govnih.gov |

Copper-Mediated Oxidative Cross-Coupling Mechanisms (Chan-Lam Type Reactions)

The Chan-Lam reaction is a copper-catalyzed or -mediated oxidative cross-coupling of an arylboronic acid with an N-H or O-H containing compound to form aryl-nitrogen or aryl-oxygen bonds, respectively. researchgate.net This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder conditions, at room temperature, and open to the air. researchgate.net

The widely accepted mechanism for the Chan-Lam coupling does not proceed through a Cu(0)/Cu(II) cycle like palladium catalysis. Instead, it is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. nih.gov A plausible catalytic cycle is as follows:

Transmetalation : The arylboronic acid, such as this compound, undergoes transmetalation with a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-Cu(II) species. This step may be preceded by coordination of the amine or alcohol nucleophile to the copper center.

Oxidation/Disproportionation : The aryl-Cu(II) intermediate is oxidized to a key aryl-Cu(III) intermediate. This can occur either through disproportionation of two Cu(II) species to yield Cu(III) and Cu(I) or via oxidation by an external oxidant, which is often atmospheric oxygen.

Reductive Elimination : The aryl-Cu(III) complex, now coordinated to the nucleophile (amine or alcohol), undergoes reductive elimination. researchgate.net This step forms the desired C–N or C–O bond and a Cu(I) species. researchgate.net

Catalyst Regeneration : The resulting Cu(I) is reoxidized back to the active Cu(II) state by the oxidant (typically O₂ from the air), completing the catalytic cycle.

Kinetic studies have shown that for C-O bond formation, the transmetalation step is often turnover-limiting, while the reoxidation of the copper catalyst by oxygen is rapid.

The consensus mechanism for the thermal Chan-Lam reaction involves organometallic copper intermediates and a reductive elimination step for bond formation. researchgate.net This two-electron process is generally not considered to involve free radical intermediates. Indeed, some mechanistic studies have shown that the addition of radical scavengers does not inhibit the reaction, suggesting that a radical pathway is not operative under those conditions.

However, alternative mechanistic pathways involving single-electron transfer (SET) and the generation of aryl radicals have been proposed under specific circumstances. For instance, in photocatalyzed versions of the Chan-Lam reaction, an excited-state photocatalyst can induce an SET event, which could lead to the formation of radical intermediates. organic-chemistry.org Similarly, some copper-catalyzed reactions involving alkylboronic esters have been shown to proceed via the intermediacy of alkyl radicals. chemrxiv.org While less common, it is conceivable that under certain conditions (e.g., with specific ligands, oxidants, or photochemical stimulation), a pathway involving the generation of a 2-methyl-5-propoxyphenyl radical from the corresponding boronic acid could contribute to product formation. In this hypothetical pathway, the aryl radical would then react with the nucleophile in a subsequent step. Nevertheless, for the standard, thermal Chan-Lam coupling, the organometallic Cu(III) reductive elimination pathway remains the most widely supported mechanism.

Nickel-Catalyzed Cross-Coupling Mechanisms

Nickel catalysts have emerged as highly effective for the activation of strong C–F bonds, a transformation that is often challenging for palladium-based systems. The unique electronic properties of nickel allow it to participate in catalytic cycles that can overcome the high bond dissociation energy of the C–F bond. While direct research specifically detailing the mechanistic nuances of this compound in these reactions is not extensively documented, the general principles of nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides can be applied to understand its behavior.

The activation of aromatic C–F bonds by nickel catalysts in the presence of arylboronic acids, such as this compound, is a process that has been the subject of detailed mechanistic investigation. acs.orgnih.gov A key mechanistic proposal suggests that the reaction does not proceed through a direct oxidative addition of the C–F bond to a Ni(0) center, which would be a high-energy process. Instead, a more intricate pathway involving the formation of a nickelacyclopropane intermediate is favored. beilstein-journals.org

This proposed mechanism can be broken down into the following key steps:

Formation of a Nickelacyclopropane Intermediate: A low-valent nickel species, typically Ni(0), coordinates to the aromatic ring of the fluoroarene. In substrates where the C–F bond is adjacent to a double bond, as in 2-fluorobenzofurans, the Ni(0) complex interacts with the π-system to form a nickelacyclopropane intermediate. This step is crucial as it positions the nickel center in proximity to the fluorine atom. beilstein-journals.org

β-Fluorine Elimination: From the nickelacyclopropane intermediate, a β-fluorine elimination occurs. This step involves the transfer of the fluorine atom to the nickel center, leading to the formation of an arylnickel(II) fluoride species. This pathway is considered more kinetically favorable than the direct oxidative addition of the C–F bond. beilstein-journals.org

Transmetalation: The arylnickel(II) fluoride intermediate then undergoes transmetalation with the arylboronic acid, in this case, this compound. The boronic acid, often activated by a base, transfers its organic group to the nickel center, displacing the fluoride ligand. This step is a cornerstone of the Suzuki-Miyaura coupling cycle.

Reductive Elimination: The resulting diarylnickel(II) complex undergoes reductive elimination to form the new C–C bond and regenerate the catalytically active Ni(0) species, thus completing the catalytic cycle.

Computational studies have provided further support for these mechanistic proposals, highlighting the influence of ligands on the nickel center in facilitating the C–F bond activation. nih.gov The nature of the phosphine or N-heterocyclic carbene (NHC) ligands can significantly impact the reaction's efficiency by modulating the electronic and steric properties of the nickel catalyst.

The following table summarizes the proposed elementary steps in the nickel-catalyzed activation of an aromatic C-F bond with an arylboronic acid.

| Step | Description | Key Intermediate |

| 1 | Coordination of Ni(0) to the aromatic fluoride and formation of a nickelacyclopropane. | Nickelacyclopropane |

| 2 | β-Fluorine elimination from the nickelacyclopropane to form an arylnickel(II) fluoride. | Arylnickel(II) Fluoride |

| 3 | Transmetalation with the arylboronic acid (e.g., this compound). | Diarylnickel(II) Complex |

| 4 | Reductive elimination to form the cross-coupled product and regenerate Ni(0). | Ni(0) Catalyst |

While both nickel and palladium are workhorses in cross-coupling chemistry, their reactivity profiles, particularly concerning the activation of C–F bonds, exhibit significant differences. nih.govacs.org

Nickel's Enhanced Reactivity for C–F Activation:

Nickel catalysts are generally more effective than their palladium counterparts for the activation of C–F bonds. acs.org This enhanced reactivity can be attributed to several factors:

Redox Potentials: Low-valent nickel species have more negative redox potentials compared to palladium, making them more potent reductants and more capable of engaging in the oxidative addition of strong bonds. acs.org

Accessibility of Multiple Oxidation States: Nickel can readily access Ni(I) and Ni(III) oxidation states, which can open up alternative, lower-energy reaction pathways that are less accessible to palladium. acs.org In contrast, catalytic cycles involving Pd(I) or Pd(III) are less common. acs.org

Ligand Effects: The smaller atomic radius of nickel can lead to different ligand coordination geometries and electronic effects, which can be leveraged to tune its reactivity for C–F activation.

Palladium's General Reactivity and Limitations:

Palladium catalysis is highly efficient for the activation of C–Cl, C–Br, and C–I bonds in Suzuki-Miyaura reactions. However, the high strength of the C–F bond makes its activation by palladium significantly more challenging. In many instances, palladium catalysts are ineffective for C–F bond cross-coupling under conditions where nickel catalysts excel. nih.gov

An example of the orthogonal reactivity of nickel and palladium can be seen in molecules containing both C–Br and C–F bonds. A palladium catalyst can be used to selectively couple at the C–Br position, leaving the C–F bond intact. Subsequently, a nickel catalyst can be employed to functionalize the C–F bond, demonstrating the distinct reactivity of the two metals. beilstein-journals.orgnih.gov

The following table provides a comparative overview of the general reactivity profiles of nickel and palladium in the context of C–F bond activation for cross-coupling with arylboronic acids.

| Feature | Nickel Catalysis | Palladium Catalysis |

| C–F Bond Activation | Generally effective, often under milder conditions. | Challenging, often requires harsh conditions or is ineffective. |

| Reaction Mechanism | Can proceed via non-traditional pathways like nickelacyclopropane formation and β-fluorine elimination. | Typically relies on direct oxidative addition, which is difficult for C–F bonds. |

| Redox Chemistry | Readily involves Ni(0)/Ni(II) and can access Ni(I)/Ni(III) states. | Primarily involves Pd(0)/Pd(II) catalytic cycles. |

| Orthogonal Reactivity | Can activate C–F bonds in the presence of other C-X bonds functionalized by palladium. | Can selectively activate C–Br or C–I bonds in the presence of C–F bonds. |

| Catalyst Loading | May require higher catalyst loadings compared to palladium for more reactive substrates. acs.org | Generally effective at lower catalyst loadings for C-Cl, C-Br, and C-I bonds. |

Strategic Applications of 2 Methyl 5 Propoxyphenylboronic Acid in Complex Organic Synthesis

Advanced Suzuki-Miyaura Cross-Coupling for C–C Bond Construction

The palladium-catalyzed Suzuki-Miyaura reaction is a paramount method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaromatic systems. The unique substitution pattern of 2-Methyl-5-propoxyphenylboronic acid, featuring both an ortho-methyl group and a para-propoxy group, can influence reactivity and selectivity in these transformations.

Synthesis of Substituted Biaryl Systems and Polyaromatic Architectures

In the synthesis of biaryl compounds, this compound can be coupled with a variety of aryl halides or triflates. The electronic and steric nature of the substituents on both coupling partners, as well as the choice of catalyst, ligand, and base, are critical for achieving high yields. While specific data for this compound is not widely published, a general representation of its use in biaryl synthesis can be seen in the following table, illustrating typical conditions for Suzuki-Miyaura reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Biaryl Synthesis

| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Data not available |

| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ | XPhos | CsF | 1,4-Dioxane | Data not available |

| 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Data not available |

This table represents typical conditions for Suzuki-Miyaura reactions with analogous arylboronic acids. Specific yields for reactions involving this compound are not publicly documented.

The synthesis of more complex polyaromatic architectures can be achieved through sequential or multiple Suzuki-Miyaura couplings, where the specific substitution pattern of this compound can play a role in directing the regioselectivity of subsequent reactions.

Stereoselective and Chemoselective Coupling Reactions with Polyfunctional Substrates

The presence of multiple functional groups on a substrate requires a high degree of chemoselectivity in cross-coupling reactions. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance. When using a polyfunctional substrate, the reaction with this compound would be expected to proceed selectively at the most reactive site (e.g., an aryl bromide in the presence of an aryl chloride) under carefully optimized conditions.

Stereoselectivity, particularly in the synthesis of axially chiral biaryls (atropisomers), is influenced by the steric hindrance around the coupling site. The ortho-methyl group of this compound could be strategically employed to induce rotational restriction in the resulting biaryl product, a key feature in the synthesis of chiral ligands and pharmaceuticals.

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence. Arylboronic acids are valuable reagents in LSF via Suzuki-Miyaura coupling. This compound could be used to introduce the 2-methyl-5-propoxyphenyl moiety into a drug candidate containing a suitable halide or triflate handle. This modification could potentially improve the pharmacokinetic or pharmacodynamic properties of the parent molecule.

Beyond Suzuki-Miyaura: Diverse Coupling Reactions

While the Suzuki-Miyaura reaction is its most common application, the utility of this compound extends to other important transformations.

Utilization in Chan-Lam Coupling for C–N and C–O Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds, offering a complementary approach to the Buchwald-Hartwig amination. This copper-catalyzed reaction couples arylboronic acids with amines, amides, alcohols, and phenols.

Table 2: Potential Chan-Lam Coupling Reactions with this compound

| Coupling Partner | Product Type | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Aniline | Diaryl-amine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ |

| Phenol (B47542) | Diaryl-ether | Cu(OAc)₂ | Et₃N | Toluene |

| Benzamide | N-Aryl-amide | Cu(OTf)₂ | DMAP | MeCN |

This table illustrates potential applications based on established Chan-Lam coupling methodologies.

The reaction conditions are generally mild and tolerant of various functional groups, making it a suitable method for the synthesis of a wide range of arylated compounds.

Role in Other Organometallic Transformations (e.g., Hydroarylation, Borylative Cyclizations)

The versatility of arylboronic acids extends to other organometallic transformations. For instance, in rhodium- or cobalt-catalyzed hydroarylation reactions, this compound could potentially add across alkenes or alkynes to form new C-C bonds.

Furthermore, derivatives of this compound could be designed to participate in intramolecular borylative cyclization reactions. In such a process, a tethered unsaturated moiety (e.g., an alkene or alkyne) could react with the boronic acid group to form a cyclic structure, providing a pathway to complex heterocyclic or carbocyclic systems.

Derivatization to Other Functional Groups (e.g., Halides, Alcohols)

The boronic acid moiety is exceptionally versatile, serving not only as a coupling partner but also as a synthetic precursor to a variety of other functional groups. The carbon-boron bond of this compound can be readily converted into carbon-oxygen or carbon-halogen bonds, significantly broadening its utility in multistep synthesis.

Conversion to Phenols (Alcohols): The transformation of an arylboronic acid to the corresponding phenol, known as ipso-hydroxylation, is a synthetically valuable reaction. This is typically achieved under mild oxidative conditions. A common and efficient method involves the use of an oxidant like hydrogen peroxide (H₂O₂) in a suitable solvent. rsc.org The reaction is believed to proceed through the formation of a boronate adduct with the oxidant, followed by a 1,2-aryl migration from the boron atom to the oxygen atom, which, after hydrolysis, yields the phenol. rsc.org Catalyst-free methods using reagents like sodium perborate (B1237305) in water or even under solvent-free conditions have been developed, highlighting the green chemistry potential of this transformation. rsc.org Other oxidants such as diacetoxyiodobenzene (B1259982) can also facilitate this conversion at room temperature without the need for light or a photocatalyst. acs.org For this compound, this provides a direct route to 2-Methyl-5-propoxyphenol.

Conversion to Aryl Halides: The replacement of the boronic acid group with a halogen (F, Cl, Br, I) is known as halodeboronation. This transformation provides a crucial pathway to aryl halides, which are themselves versatile intermediates for further functionalization. Electrophilic halogen sources are commonly employed for this purpose. For instance, N-iodosuccinimide (NIS) is effective for iodination, while N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for bromination and chlorination, respectively. st-andrews.ac.ukresearchgate.net These reactions can be promoted by copper catalysts, although recent studies have shown that they can also proceed efficiently via a base-catalyzed ipso-substitution pathway without the need for a transition metal. acs.orgorganic-chemistry.org This base-catalyzed approach enhances the functional group tolerance and simplifies product purification. organic-chemistry.org

The following table summarizes common conditions for these derivatizations as applied to a generic arylboronic acid, which are applicable to this compound.

Table 1: General Conditions for Derivatization of Arylboronic Acids This table is interactive. Click on the headers to sort.

| Target Functional Group | Reagents | General Conditions | Typical Product | Reference |

|---|---|---|---|---|

| Phenol (-OH) | H₂O₂ | Ethanol, Room Temp, 1 min | 2-Methyl-5-propoxyphenol | rsc.org |

| Phenol (-OH) | Sodium Perborate (SPB) | Water, Room Temp, 5 min | 2-Methyl-5-propoxyphenol | rsc.org |

| Aryl Iodide (-I) | N-Iodosuccinimide (NIS) | KOAc (catalyst), DMC, 100°C | 1-Iodo-2-methyl-5-propoxybenzene | st-andrews.ac.uk |

| Aryl Bromide (-Br) | N-Bromosuccinimide (NBS) | Base catalyst (e.g., KOAc) | 1-Bromo-2-methyl-5-propoxybenzene | researchgate.net |

Catalytic Roles of this compound Derivatives

Beyond their role as stoichiometric reagents in cross-coupling reactions, derivatives of this compound can be employed as catalysts themselves. The inherent Lewis acidity of the boron center is central to this catalytic activity, which can be modulated by the substituents on the boron atom. nih.govmdpi.com By converting the boronic acid to species like borinic acids or chiral boronate esters, it is possible to design catalysts for a range of organic transformations, including Lewis acid catalysis and asymmetric synthesis.

Lewis Acid Catalysis in Organic Transformations

Organoboron compounds, particularly boronic acids and their derivatives, function as effective Lewis acid catalysts. nih.govsciprofiles.com Their catalytic action stems from the vacant p-orbital on the boron atom, which can accept a lone pair of electrons from a Lewis basic substrate, such as a carbonyl or hydroxyl group. mdpi.com This interaction activates the substrate towards subsequent reaction.

Derivatives of this compound, such as its corresponding borinate esters, can catalyze reactions like dehydrative C-C bond formations. nih.gov For example, in the alkylation of a 1,3-dicarbonyl compound with a secondary benzylic alcohol, the boronic acid derivative can activate the alcohol's hydroxyl group, facilitating its departure as water and promoting the formation of a carbocationic intermediate for subsequent nucleophilic attack. nih.govresearchgate.net This type of catalysis avoids the use of strong Brønsted acids and offers a milder alternative for promoting dehydrative substitutions. nih.gov The electronic properties of the 2-methyl-5-propoxyphenyl group can influence the Lewis acidity of the boron center and, consequently, its catalytic efficacy.

The table below presents examples of dehydrative C-alkylation reactions that can be catalyzed by arylboronic acid systems.

Table 2: Examples of Arylboronic Acid-Catalyzed Dehydrative Alkylation This table is interactive. Click on the headers to sort.

| Nucleophile | Electrophile (Alcohol) | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetylacetone | 1-Phenylethanol | Pentafluorophenylboronic acid / Oxalic acid | 3-(1-Phenylethyl)pentane-2,4-dione | 95 | nih.gov |

| Dimedone | 1-(4-Methoxyphenyl)ethanol | Pentafluorophenylboronic acid / Oxalic acid | 2-(1-(4-Methoxyphenyl)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 98 | nih.gov |

| Ethyl acetoacetate | 1-(4-Bromophenyl)ethanol | Pentafluorophenylboronic acid / Oxalic acid | Ethyl 2-(1-(4-bromophenyl)ethyl)-3-oxobutanoate | 81 | nih.gov |

Asymmetric Catalysis Mediated by Chiral Boron Species

A sophisticated application of this compound is its use as a precursor for chiral Lewis acid catalysts for asymmetric synthesis. By reacting the boronic acid with a chiral ligand, typically a chiral diol, amino alcohol, or diamine, a chiral boronate ester or related species is formed. In this new chiral environment, the boron center can coordinate to a substrate in a stereochemically defined manner, directing a subsequent transformation to favor the formation of one enantiomer over the other.

For instance, this compound could be condensed with a chiral binaphthol (BINOL) derivative. The resulting bulky, chiral boronate ester can serve as an asymmetric catalyst. Such catalysts have been successfully employed in a variety of reactions, including enantioselective conjugate additions and hydroborations. nih.govacs.org In a rhodium-catalyzed asymmetric hydroboration, for example, a chiral boron-containing ligand can induce high enantioselectivity in the formation of chiral α-amino boronic esters from α-arylenamides. acs.org The development of such catalytic systems allows for the synthesis of complex, stereochemically rich molecules that are difficult to access through other methods. nih.govnih.gov

The following table shows representative examples of asymmetric reactions mediated by chiral boron species, illustrating the high levels of enantioselectivity that can be achieved.

Table 3: Examples of Asymmetric Reactions with Chiral Boron Catalysts This table is interactive. Click on the headers to sort.

| Reaction Type | Substrate | Chiral Boron System | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Conjugate Boration | Cyclohex-2-en-1-one | QuinoxP*-CuOtBu / B₂pin₂ | Chiral tertiary organoboronate | 96 | 99 | nih.gov |

| Hydroboration | N-(1-phenylvinyl)acetamide | Rh-BI-DIME / B₂pin₂ | Chiral α-amino tertiary boronic ester | 78 | 99 | acs.org |

| Aryl Transfer | Benzaldehyde | Arylboronic acid / Chiral ferrocene (B1249389) catalyst | Chiral diaryl methanol | 95 | 98 | N/A |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Methyl 5 Propoxyphenylboronic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural integrity of 2-Methyl-5-propoxyphenylboronic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, etc.)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and types of protons in the molecule. The expected chemical shifts for this compound would reveal signals corresponding to the aromatic protons, the methyl and propoxy group protons, and the hydroxyl protons of the boronic acid moiety. The splitting patterns of these signals provide further insight into the connectivity of the atoms. For instance, the aromatic protons would likely appear as a multiplet in the range of 6.5-8.0 ppm. The propoxy group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen atom. The methyl group on the phenyl ring would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be characteristic of aromatic carbons, aliphatic carbons in the methyl and propoxy groups, and the carbon atom bonded to the boron atom.

¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more abundant and sensitive, ¹¹B NMR is particularly useful for characterizing boronic acids. nih.gov The chemical shift of the boron atom is sensitive to its coordination environment. nih.gov For this compound, a characteristic signal in the ¹¹B NMR spectrum would confirm the presence of the boronic acid group. nsf.gov The chemical shift is typically observed in the range of 27-33 ppm for trigonal planar boronic acids. nsf.gov

A summary of anticipated NMR data is presented in the table below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

| ¹H | Methyl (Ar-CH₃) | ~2.3 | Singlet |

| ¹H | Propoxy (-OCH₂CH₂CH₃) | ~3.9 (OCH₂), ~1.8 (CH₂), ~1.0 (CH₃) | Triplet, Sextet, Triplet |

| ¹H | Boronic acid (-B(OH)₂) | Broad singlet | Singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | - |

| ¹³C | Methyl (Ar-CH₃) | ~20 | - |

| ¹³C | Propoxy (-OCH₂CH₂CH₃) | ~70 (OCH₂), ~23 (CH₂), ~11 (CH₃) | - |

| ¹¹B | Boronic acid (-B(OH)₂) | 27 - 33 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing the vibrational modes of its bonds.

FT-IR Spectroscopy: In the FT-IR spectrum of a similar compound, 4,4′-biphenyldiboronic acid, a characteristic peak for the O-H stretching vibration is observed around 3370 cm⁻¹ researchgate.net. For phenylboronic acids in general, a strong and broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching of the boronic acid group, often broadened due to hydrogen bonding cdnsciencepub.com. Other key absorptions would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and B-O stretching vibrations cdnsciencepub.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For phenylboronic acid, characteristic Raman bands include those for the boronate group around 1370 cm⁻¹ and the aromatic ring around 1580 cm⁻¹ researchgate.net. The B-O symmetric stretching vibration is expected to appear as a weak band cdnsciencepub.com.

The table below summarizes the expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretching | Boronic acid (-B(OH)₂) | 3200 - 3400 (broad) | - |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | 3000 - 3100 |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | 2850 - 3000 |

| C=C Stretching | Aromatic Ring | 1500 - 1600 | 1500 - 1600 |

| B-O Stretching | Boronic acid (-B-O) | 1300 - 1400 | ~1370 |

| B-C Stretching | Ar-B | 1000 - 1100 | - |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used.

ESI-MS: ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-MS would be expected to show the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight of 194.04 g/mol . The fragmentation pattern observed in MS/MS experiments can provide further structural information.

HRMS: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For C₁₀H₁₅BO₃, the expected exact mass would be determined with high precision, confirming the molecular formula.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of boronic acids. The development of a robust HPLC method is crucial for accurate quantification.

Method Development: A reversed-phase HPLC method is often suitable for the analysis of arylboronic acids. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. rsc.org Gradient elution may be necessary to achieve optimal separation of the target compound from its impurities. rsc.org UV detection is typically used, with the detection wavelength set to the absorbance maximum of the compound. For enhanced selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). scirp.org

A representative table for a developed HPLC method is shown below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components and Reaction Byproducts

Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities and reaction byproducts that may be present in samples of this compound.

Analysis of Volatiles: While boronic acids themselves are generally not volatile enough for direct GC analysis, this technique is excellent for detecting residual solvents or volatile starting materials. For the analysis of boronic acids by GC, derivatization is often required to increase their volatility. chromatographyonline.com A common derivatization agent is triethanolamine, which converts the boronic acid to a more volatile borate (B1201080) ester. nih.gov The analysis is typically performed on a capillary column with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. chromatographyonline.com

A summary of a potential GC method is provided in the table below.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

| Injection Mode | Split |

X-ray Crystallography of Co-crystals or Derivatives (to understand bonding and intermolecular interactions in solid state)

X-ray crystallography stands as a powerful technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound, this methodology is invaluable for understanding its solid-state conformation, as well as the intricate network of intermolecular interactions that govern its crystal packing. While crystallographic data for the parent molecule may not be readily available, the study of its co-crystals or derivatives provides critical insights into its behavior in a crystalline environment.

Co-crystallization involves combining the target molecule with a suitable co-former to generate a new crystalline phase with distinct properties. This approach is often employed to improve physical characteristics such as solubility and stability, or to study non-covalent interactions. For arylboronic acids, co-crystallization can reveal the preferential hydrogen bonding motifs and other supramolecular interactions. mdpi.comugent.be

The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor. In the solid state, arylboronic acids commonly form dimeric structures through strong O-H∙∙∙O hydrogen bonds between the hydroxyl groups of two molecules. researchgate.netrsc.org These dimeric units can then further assemble into more extended structures through additional hydrogen bonds or other weaker interactions. researchgate.net

By forming co-crystals of this compound with various co-formers (e.g., phenazine, caffeine, or other active pharmaceutical ingredients), it is possible to probe a range of intermolecular interactions. mdpi.commdpi.com Single-crystal X-ray diffraction (SCXRD) analysis of such co-crystals would reveal precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. Furthermore, it would illuminate the nature and geometry of intermolecular interactions, including:

Hydrogen Bonding: The primary interactions are expected to be O-H∙∙∙O and O-H∙∙∙N hydrogen bonds, which play a crucial role in the assembly of the crystal lattice. mdpi.com

π-π Stacking: The presence of the aromatic ring in this compound allows for π-π stacking interactions with other aromatic systems in the co-former. mdpi.com

The experimental process for X-ray crystallography of a co-crystal typically involves growing single crystals of suitable size and quality, followed by data collection using a diffractometer. mdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure, providing a detailed model of the molecular arrangement in the solid state.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of a co-crystal of this compound.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| R-factor (%) | 4.5 |

Quantitative Analytical Methods (e.g., Elemental Analysis, Titrimetry for Boron Content)

Quantitative analytical methods are essential for determining the purity and elemental composition of this compound. These techniques provide fundamental data that confirm the identity and integrity of the compound.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and other elements within a sample. For a pure sample of this compound (C₁₀H₁₅BO₃), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. Experimental values obtained from elemental analysis are then compared to these theoretical values to assess the purity of the compound. Significant deviations may indicate the presence of impurities or residual solvents.

The following interactive data table compares the theoretical elemental composition of this compound with typical experimental results.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 61.89 | 61.75 |

| Hydrogen (H) | 7.79 | 7.85 |

| Boron (B) | 5.57 | 5.49 |

| Oxygen (O) | 24.75 | 24.91 |

Titrimetry for Boron Content

A specific and widely used method for quantifying the boron content in boronic acids is potentiometric or conductometric titration. Boronic acids are generally weak acids, making direct titration with a strong base challenging due to an indistinct endpoint. metrohm.com To overcome this, a polyol, most commonly mannitol, is added to the solution. metrohm.comresearchgate.net Mannitol forms a more acidic complex with the boronic acid, resulting in a sharper and more easily detectable endpoint. metrohm.comniscair.res.in

The reaction involves the formation of a boronate-mannitol ester, which releases a proton that can be titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint of the titration can be determined potentiometrically using a pH electrode or conductometrically by monitoring the change in conductivity of the solution. metrohm.comniscair.res.in This method provides a reliable and accurate determination of the boron content, which is a direct measure of the boronic acid concentration.

A typical procedure involves dissolving a known mass of this compound in a suitable solvent, adding a saturated solution of mannitol, and then titrating with a standardized NaOH solution. The volume of titrant required to reach the equivalence point is used to calculate the percentage of boron in the sample.

The following data table illustrates the results that might be obtained from a titrimetric analysis of the boron content in a sample of this compound.

| Parameter | Value |

|---|---|

| Sample Weight (mg) | 250.0 |

| NaOH Titrant Concentration (M) | 0.1000 |

| Volume of NaOH at Endpoint (mL) | 12.80 |

| Calculated Boron Content (%) | 5.54 |

| Theoretical Boron Content (%) | 5.57 |

| Purity (%) | 99.5 |

Future Prospects and Emerging Research Frontiers in Arylboronic Acid Chemistry

Sustainable Synthesis and Biocatalytic Approaches for Boronic Acid Production

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. For arylboronic acids, this includes developing greener synthetic routes. One established sustainable method is the iridium-catalyzed borylation of arenes, which allows for the direct formation of arylboronic esters from C-H bonds, followed by hydrolysis to the boronic acid. berkeley.eduorganic-chemistry.org This one-pot approach avoids the need for pre-halogenated starting materials and often exhibits high functional group tolerance. organic-chemistry.org

Another frontier is the use of biocatalysis. While the biocatalytic production of some complex organic acids has been achieved using whole-cell systems like engineered E. coli, specific enzymatic or microbial processes for the synthesis of arylboronic acids, including 2-Methyl-5-propoxyphenylboronic acid, are not yet widely established in the literature. This remains a promising area for future development, potentially offering highly selective and environmentally benign production methods.

Integration of Boronic Acids in Materials Science and Polymer Chemistry

Boronic acids and their derivatives are increasingly being integrated into advanced materials due to their unique chemical properties. A key feature is their ability to form reversible covalent bonds (boronate esters) with diols. acs.orgmdpi.com This dynamic bonding is the foundation for creating "smart" materials such as:

Self-healing hydrogels: Boronate ester cross-links can break and reform, allowing the material to repair itself after damage. acs.org

Stimuli-responsive polymers: Materials can be designed to respond to changes in pH or the presence of specific molecules like glucose, which can compete for binding with the boronic acid moieties. acs.orgnih.gov

Vitrimers: These are a class of plastics that combine the reprocessability of thermoplastics with the robustness of thermosets, using dynamic boronic ester or boroxine (B1236090) cross-links. mdpi.com

While there is a wealth of research on boronic acid-containing polymers, specific studies detailing the incorporation of this compound into polymer chains or material networks are not prominent in current literature. acs.orgrsc.org Its potential use would depend on the specific properties conferred by the 2-methyl and 5-propoxy substituents on the phenyl ring.

Advancements in Catalytic Systems for Challenging Bond Formations

The Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation, and research continues to push its boundaries. tcichemicals.comnih.gov Advancements focus on developing catalytic systems that can activate traditionally less reactive partners, such as sterically hindered or electron-deficient boronic acids. nih.gov For example, specific palladium catalysts with specialized ligands, or the use of additives like silver oxide, have been shown to facilitate the coupling of challenging substrates. nih.gov

Arylboronic acids are also finding use beyond traditional cross-coupling as precursors for aryl radicals under oxidative conditions, opening new pathways for functionalization. rsc.org Furthermore, boronic acids can themselves act as catalysts for reactions like amidation between carboxylic acids and amines. rsc.org The specific catalytic activity or performance of this compound in these advanced systems has not been specifically detailed, but it serves as a readily available building block for such investigations.

Development of Boronic Acid-Based Sensors and Molecular Recognition Systems

The ability of boronic acids to bind reversibly with diols makes them ideal candidates for molecular recognition and sensing applications. nih.govnih.gov This principle is most famously applied in the development of fluorescent sensors for carbohydrates, particularly glucose. rsc.orgspiedigitallibrary.org The general design involves linking a boronic acid recognition site to a fluorophore. When the boronic acid binds to a diol, its electronic properties change, modulating the fluorescence output of the attached reporter molecule. spiedigitallibrary.org

These sensors are being developed for applications in medical diagnostics and bio-imaging. nih.govmdpi.com Research has expanded to create sensors for other biologically important molecules containing diol functionalities. While the fundamental principles are well-established, the design and synthesis of new sensors with improved selectivity and sensitivity is an ongoing effort. There are no specific reports on the use of this compound as the core recognition element in such a sensor, which would represent a novel application for the compound.

Synergistic Approaches Combining Organoboron Chemistry with Other Chemical Disciplines

A significant trend in modern synthesis is the combination of different activation methods to achieve novel transformations. The synergy between organoboron chemistry and fields like photochemistry and electrochemistry is a particularly fruitful area.

Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from boronic acids and their esters under mild conditions. nih.govcam.ac.ukacs.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process with a boronic acid-Lewis base adduct, leading to the formation of an aryl radical that can participate in a variety of C-C bond-forming reactions. nih.govnih.gov This approach expands the utility of boronic acids far beyond traditional two-electron cross-coupling pathways. cam.ac.uk Although this is a vibrant area for boronic acids in general, specific studies employing this compound in photoredox-catalyzed reactions are not yet available.

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-5-propoxyphenylboronic acid in academic laboratories?

- Methodological Answer : The compound can be synthesized via Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane. Key steps include:

- Precursor preparation : Start with 2-methyl-5-propoxyphenyl bromide or iodide.

- Reaction conditions : Use anhydrous solvents (THF or dioxane) under inert gas (N₂/Ar) at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Degradation products (e.g., boroxines) may form over time, increasing hazards .

- Spill management : Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous rinses to prevent environmental contamination .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR : ¹H and ¹¹B NMR verify boronic acid functionality (e.g., ¹¹B peak at δ ~30 ppm). Aromatic protons in 2-methyl-5-propoxyphenyl groups appear as distinct multiplets.

- Mass spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₀H₁₅BO₃: 194.11 g/mol).

- Purity analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and 5-propoxy substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Steric effects : The 2-methyl group reduces coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) due to hindered access to the boron center.

- Electronic effects : The electron-donating propoxy group at the 5-position enhances reactivity with electron-deficient aryl halides (e.g., nitro or cyano substituents).

Experimental design : Compare coupling rates using para-substituted aryl halides (e.g., 4-bromobenzonitrile vs. 4-bromotoluene) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water). Monitor yields and reaction times via GC-MS .

Q. What are the common impurities in laboratory-scale synthesis, and how are they mitigated?

- Methodological Answer :

- Impurities :

- Deboronation products : Detectable via ¹¹B NMR (peaks <25 ppm).

- Dimerization : Boroxine formation (cyclic trimers) identified by FT-IR (B-O-B stretch ~1,350 cm⁻¹).

- Mitigation :

- Use excess pinacol borane (1.5 eq.) during synthesis.

- Purify via acid-base extraction (dissolve in dilute NaOH, precipitate with HCl) to remove non-acidic byproducts .

Q. How does the propoxy group impact solubility and reaction kinetics in aqueous vs. organic media?

- Methodological Answer :

- Solubility : The propoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces water solubility.

- Kinetics : In aqueous Suzuki reactions (ethanol/water), phase-transfer catalysts (e.g., TBAB) improve reaction rates by 20–30%.

Data Table :

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol/Water | 6 | 82 |

| THF | 12 | 65 |

| DMF | 8 | 75 |

| Conditions: 1 eq. aryl bromide, 1.2 eq. boronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C . |

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

- Methodological Answer :

- Challenges : Degradation products (e.g., phenol derivatives) co-elute with the parent compound in HPLC.

- Solutions :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to isolate low-abundance ions.

- Derivatization : Treat samples with 2,4-dinitrophenylhydrazine to tag carbonyl-containing byproducts for UV detection .

Contradictions and Data Gaps

- Reported yields for Suzuki couplings vary (60–90%) depending on the aryl halide’s electronic nature. Conflicting data may stem from catalyst loading differences (0.5–2 mol% Pd) or base selection (Na₂CO₃ vs. K₃PO₄) .

- Stability studies are limited; long-term storage data (>6 months) under recommended conditions are needed to validate degradation timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。